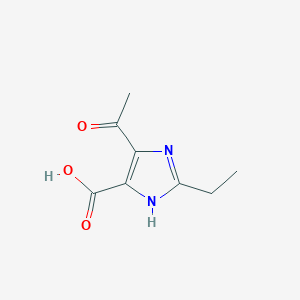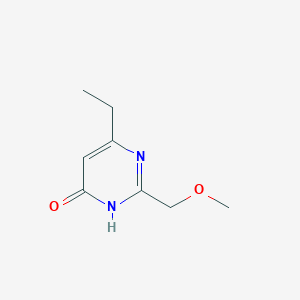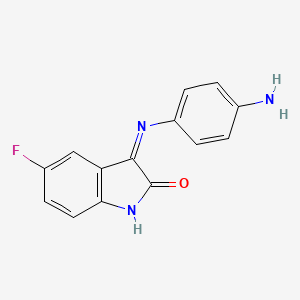
5-Acetyl-2-Ethyl-3H-imidazol-4-carbonsäure
Übersicht
Beschreibung
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. They are key components in many functional molecules used in a variety of everyday applications . .
Mode of Action
Imidazole rings are susceptible to both electrophilic and nucleophilic attacks due to their amphoteric nature This allows them to interact with a variety of biological targets
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their ADME properties
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Imidazole compounds have been reported to show a broad range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. Subsequent acetylation and carboxylation steps are carried out to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods: In industrial settings, the production of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5-acetyl-2-ethyl-3H-imidazole-4-carboxylic acid derivatives with oxidized side chains.
Reduction: Formation of alcohol derivatives of the original compound.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-methylimidazole: Similar structure but with a methyl group instead of an acetyl group.
4-Acetyl-2-methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
5-Acetylimidazole: Lacks the ethyl group at the 2-position.
Uniqueness: 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is unique due to the specific combination of functional groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAOBFARBAOOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-butyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1414495.png)


![6,7-Dichloro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414498.png)
![3-[(3,5-Dichloro-4-hydroxy-benzylidene)-hydrazono]-5-methoxy-1,3-dihydro-indol-2-one](/img/structure/B1414499.png)

![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)
![6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1414506.png)



![6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1414513.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
